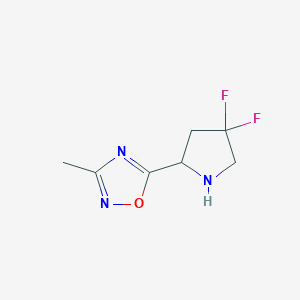
5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C7H9F2N3O and its molecular weight is 189.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole class of heterocycles. Compounds in this class have garnered significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 189.16 g/mol
- CAS Number : 1822863-11-5
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound under review has shown promising results in various studies:
Antiproliferative Activity
A study investigating a library of oxadiazole derivatives found that certain compounds exhibited significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action was linked to the inhibition of topoisomerase I, an essential enzyme for DNA replication and transcription .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the oxadiazole ring can enhance biological activity. For instance, the introduction of electron-withdrawing groups like difluoropyrrolidine at specific positions can significantly influence the compound's potency against cancer cell lines .
Case Studies
Case Study 1: Anticancer Activity
In a recent study, this compound was tested for its cytotoxic effects on cancer cells. The compound demonstrated IC50 values in the low micromolar range against both HCT-116 and HeLa cells. Molecular docking studies suggested that the compound binds effectively to the active site of topoisomerase I, inhibiting its function and leading to increased apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Potential
Another investigation highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound was evaluated in animal models for its ability to reduce inflammation markers. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting that it may serve as a lead compound for developing new anti-inflammatory agents .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HCT-116 | 5.0 | Inhibition of topoisomerase I |
| Antiproliferative | HeLa | 4.5 | Inhibition of topoisomerase I |
| Anti-inflammatory | Mouse model | N/A | Reduction of pro-inflammatory cytokines |
Eigenschaften
IUPAC Name |
5-(4,4-difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-4-11-6(13-12-4)5-2-7(8,9)3-10-5/h5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUCDALWVYEDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















